molecular formula C11H9N3O3S B5059170 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol CAS No. 78932-23-7

2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol

Cat. No.: B5059170
CAS No.: 78932-23-7
M. Wt: 263.27 g/mol
InChI Key: UNSOILCRMHBRPW-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-nitrobenzylthio group at the 2-position and a hydroxyl group at the 4-position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol typically involves the reaction of 2-halo derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a 2-halo pyrimidine reacts with 4-nitrobenzylthiol under basic conditions to yield the desired product . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Substitution: The hydroxyl group at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder, HCl

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may involve the inhibition of key inflammatory mediators such as prostaglandins and cytokines . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidines: Compounds with a similar pyrimidine ring structure but different substituents at the 2-position.

    4-Nitrobenzylthio Derivatives: Compounds with the 4-nitrobenzylthio group attached to different heterocyclic cores.

Uniqueness

2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol is unique due to the specific combination of the 4-nitrobenzylthio group and the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10-5-6-12-11(13-10)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSOILCRMHBRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286939
Record name 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78932-23-7
Record name NSC48374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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